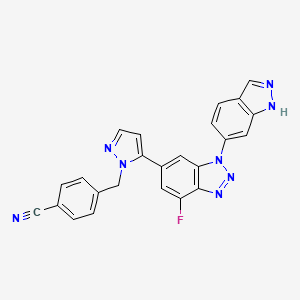

CD73-IN-5

Description

Properties

Molecular Formula |

C24H15FN8 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C24H15FN8/c25-20-9-18(22-7-8-28-32(22)14-16-3-1-15(12-26)2-4-16)10-23-24(20)30-31-33(23)19-6-5-17-13-27-29-21(17)11-19/h1-11,13H,14H2,(H,27,29) |

InChI Key |

SWFRQIKTNNVFAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)C3=CC4=C(C(=C3)F)N=NN4C5=CC6=C(C=C5)C=NN6)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CD73 Inhibition in the Adenosine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the mechanism of action of a potent small molecule CD73 inhibitor within the adenosine pathway. Due to the limited publicly available data for the specific inhibitor CD73-IN-5, this guide will utilize the well-characterized and clinically evaluated small molecule inhibitor AB680 (quemliclustat) as a representative example to illustrate the core principles of potent CD73 inhibition. This compound is a potent and selective non-nucleotide small molecule inhibitor of CD73 with an IC50 of 19 nM.[1][2]

Introduction: The Adenosine Pathway and the Role of CD73 in Tumor Immune Evasion

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[3][4][5] This accumulation of adenosine is largely driven by the enzymatic activity of CD73 (ecto-5'-nucleotidase), a cell surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[2][6][7] CD73 is a key regulatory node in the adenosine signaling pathway and is overexpressed in various cancers, contributing to tumor growth, metastasis, and resistance to therapy.[8][9][10][11][12]

The canonical pathway for adenosine production in the TME involves the sequential hydrolysis of adenosine triphosphate (ATP) released from stressed or dying cells. CD39 first converts ATP to AMP, which is then dephosphorylated by CD73 to produce adenosine.[12] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3][8] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring the anti-tumor immune response.[3][4][5]

Mechanism of Action of a Potent Small Molecule CD73 Inhibitor (Exemplified by AB680)

AB680 (quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of CD73.[3][4][5][13][14][15] Its mechanism of action centers on the direct competitive inhibition of the enzymatic activity of CD73, preventing the conversion of AMP to adenosine.[14][15] This leads to a reduction in adenosine levels within the TME, thereby alleviating the suppression of immune cells and promoting an anti-tumor immune response.[3][14][15]

Reversal of Adenosine-Mediated Immunosuppression

Preclinical studies have demonstrated that AB680 effectively reverses the immunosuppressive effects of adenosine on various immune cell populations:

-

T Cells: AB680 restores the proliferation, cytokine secretion (e.g., IFNγ), and cytotoxic activity of T cells that are suppressed by high concentrations of AMP.[3][14][15] In mixed lymphocyte reactions, where CD73-derived adenosine plays a dominant suppressive role, AB680 has been shown to restore T cell activation and function, particularly in the presence of PD-1 blockade.[14][15]

-

Natural Killer (NK) Cells: The accumulation of adenosine in the TME is known to interfere with the cytotoxic ability, proliferation, and trafficking of NK cells.[16] By inhibiting adenosine production, CD73 inhibitors can enhance NK cell-mediated anti-tumor activity.

In Vivo Anti-Tumor Activity

In syngeneic mouse tumor models, AB680 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.[3][14][15] Treatment with AB680 leads to a decrease in tumor growth and is associated with an increase in the infiltration of effector T cells (CD4+ and CD8+) and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor.[3]

Quantitative Data for a Representative CD73 Inhibitor (AB680)

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 4.9 pM | Human | Enzymatic Assay | [13] |

| IC50 | Sub-nanomolar | Human, Mouse | T-cell based enzymatic assay | [14] |

Experimental Protocols

CD73 Enzymatic Activity Assay

Objective: To determine the inhibitory activity of a compound against the enzymatic activity of CD73.

Methodology:

-

Recombinant human or mouse CD73 is incubated with the test compound at various concentrations.

-

The substrate, AMP, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of adenosine produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay that measures the release of inorganic phosphate.[1]

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell function.

Methodology:

-

Human or mouse T cells are isolated and stimulated with anti-CD3/CD28 antibodies in the presence of AMP.

-

The test compound is added at various concentrations.

-

T-cell proliferation is measured after a period of incubation (e.g., 72 hours) using methods such as CFSE dilution or a BrdU incorporation assay.

-

The supernatant is collected to measure the concentration of cytokines, such as IFNγ, using an ELISA or a multiplex bead-based assay.

In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a relevant animal model.

Methodology:

-

Syngeneic tumor cells (e.g., B16F10 melanoma) are implanted into immunocompetent mice.[3]

-

Once tumors are established, mice are treated with the CD73 inhibitor, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[3]

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the study, tumors and draining lymph nodes are harvested for immunophenotyping by flow cytometry to analyze the composition of immune cell infiltrates.

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. arcusbio.com [arcusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. JCI - CD73 immune checkpoint defines regulatory NK cells within the tumor microenvironment [jci.org]

- 8. The CD73 immune checkpoint promotes tumor cell metabolic fitness | eLife [elifesciences.org]

- 9. Effects of CD73 on human colorectal cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 12. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Engineered natural killer cells impede the immunometabolic CD73-adenosine axis in solid tumors | eLife [elifesciences.org]

The Role of CD73-IN-5 and Other Small Molecule Inhibitors in Cancer Immunotherapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ecto-5'-nucleotidase (CD73) is a critical checkpoint in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment (TME). By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in tumor immune evasion. Consequently, the development of CD73 inhibitors has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of small molecule CD73 inhibitors, with a focus on the potent and selective inhibitor CD73-IN-5, in the context of cancer immunotherapy. Due to the limited publicly available data on this compound, this document also incorporates information from other well-characterized small molecule CD73 inhibitors to provide a comprehensive understanding of this therapeutic class. We will delve into the mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.

Introduction: The CD73-Adenosine Axis in Cancer

The TME is characterized by a complex interplay of cellular and molecular factors that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive mechanisms is the accumulation of extracellular adenosine.[1][2] This is primarily orchestrated by the sequential enzymatic activity of CD39 and CD73. CD39 converts extracellular ATP and ADP to AMP, and CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, catalyzes the final step of hydrolyzing AMP into adenosine.[3]

Adenosine exerts its immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells.[4] This signaling cascade leads to a dampening of their anti-tumor functions, thereby allowing cancer cells to evade immune destruction.[1] High expression of CD73 has been correlated with poor prognosis in several cancer types, making it an attractive therapeutic target.[5]

This compound: A Potent Small Molecule Inhibitor of CD73

This compound is a potent and selective, non-nucleotide small molecule inhibitor of the CD73 enzyme.[2][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine.

Mechanism of Action

By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine in the TME.[1] This, in turn, is expected to restore the effector functions of anti-tumor immune cells, leading to enhanced cancer cell killing. The reduction in adenosine can also alleviate the inhibition of immune cell proliferation and cytokine production.

Quantitative Data for Small Molecule CD73 Inhibitors

Due to the limited availability of public data specifically for this compound beyond its in vitro potency, this section presents a summary of quantitative data from various small molecule CD73 inhibitors to provide a representative overview of their activity.

| Compound | IC50 (nM) | Assay Type | Cell Line/Enzyme Source | Reference |

| This compound | 19 | Biochemical Assay | Not Specified | [2][6] |

| AB680 | 0.0049 (Ki) | Biochemical Assay | Recombinant Human CD73 | [7] |

| CD73-IN-3 | 7.3 | Cell-based Assay | Calu-6 (Human Lung) | [7] |

| CD73-IN-4 | 2.6 | Biochemical Assay | Recombinant Human CD73 | [7] |

Table 1: In Vitro Potency of Selected Small Molecule CD73 Inhibitors. This table summarizes the reported half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for several small molecule CD73 inhibitors.

Key Experimental Protocols

This section details representative methodologies for evaluating the efficacy of small molecule CD73 inhibitors.

CD73 Enzymatic Activity Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified CD73.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

Malachite Green Phosphate Assay Kit

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant CD73 enzyme to each well.

-

Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding AMP to each well.

-

Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CD73 Activity Assay

This assay measures the ability of a compound to inhibit CD73 activity on the surface of cancer cells.

Materials:

-

Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)

-

AMP

-

Adenosine detection kit (e.g., HPLC-based or a fluorescent biosensor)

-

Test compound

-

Cell culture medium

Procedure:

-

Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified time.

-

Add AMP to the cell culture medium to serve as the substrate for CD73.

-

Incubate for a defined period to allow for the conversion of AMP to adenosine.

-

Collect the cell culture supernatant.

-

Measure the concentration of adenosine in the supernatant using a suitable detection method.

-

Calculate the percentage of inhibition of adenosine production at each compound concentration and determine the IC50 value.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of the CD73 inhibitor in a living organism, typically in mouse models of cancer.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)

-

Test compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Implant the syngeneic tumor cells subcutaneously into the flank of the mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a pre-defined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analyze the tumor growth data to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of CD73 inhibitors.

Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the evaluation of a CD73 inhibitor.

Conclusion and Future Directions

Small molecule inhibitors of CD73, such as this compound, represent a promising class of therapeutics for cancer immunotherapy. By targeting the production of immunosuppressive adenosine in the tumor microenvironment, these agents have the potential to unleash a potent anti-tumor immune response. While in vitro data for compounds like this compound are encouraging, further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors. The continued development and investigation of potent and selective CD73 inhibitors will be crucial in advancing the field of cancer immunotherapy and improving patient outcomes.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CD73 | Inhibitor | Ambeed.com [ambeed.com]

The Impact of CD73 Inhibition on the Immunosuppressive Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of CD73 in fostering an immunosuppressive tumor microenvironment (TME) and the transformative potential of its inhibition. While the specific compound "CD73-IN-5" is used as a representative placeholder, this document synthesizes preclinical data from various well-characterized CD73 inhibitors to offer a comprehensive overview of the mechanism of action, experimental validation, and therapeutic implications of targeting this crucial pathway.

Core Concept: The CD73-Adenosine Axis as a Mediator of Immunosuppression

CD73, or ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a pivotal role in the generation of extracellular adenosine, a potent immunosuppressive molecule within the TME. The canonical pathway for adenosine production involves the sequential enzymatic activity of CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is first hydrolyzed to adenosine monophosphate (AMP) by CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.

This accumulation of adenosine in the TME exerts its immunosuppressive effects primarily through the activation of A2A and A2B adenosine receptors on various immune cells. This signaling cascade leads to a dampened anti-tumor immune response characterized by:

-

Suppression of T-cell function: Adenosine inhibits the proliferation, activation, and cytotoxic activity of CD8+ T cells, which are critical for killing cancer cells.

-

Impaired Natural Killer (NK) cell activity: The cytotoxic function of NK cells is also suppressed by adenosine.

-

Promotion of regulatory T cells (Tregs): Adenosine can promote the expansion and suppressive function of Tregs, further contributing to the immunosuppressive environment.

-

Modulation of Myeloid Cells: Adenosine can polarize macrophages towards an M2-like phenotype, which is associated with tumor promotion and immune suppression.

Given its central role in immune evasion, CD73 has emerged as a promising therapeutic target in oncology.

Quantitative Data on the Effects of CD73 Inhibition

The following tables summarize key quantitative data from preclinical studies investigating the impact of representative CD73 inhibitors on tumor growth, the TME, and immune cell function.

Table 1: In Vitro Inhibition of CD73 Activity

| CD73 Inhibitor | Assay System | Target | IC50 | Reference |

| SHR170008 | Soluble enzyme assay | Human CD73 | 0.038 nM | |

| SHR170008 | Cell-based assay | A375 human melanoma cells | 0.037 nM | |

| SHR170008 | Cell-based assay | EMT6 mouse breast cancer cells | 0.13 nM | |

| AB680 | Enzymatic activity assay | Human CD8+ T cells | 0.8 nM |

Table 2: In Vivo Anti-Tumor Efficacy of CD73 Inhibitors

| CD73 Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| SHR170008 | EMT6 breast cancer | BALB/c mice | 10 mg/kg, daily | 58.7% (Day 19) | |

| APCP | B16-F10 melanoma | C57BL/6 mice | 400 µ g/mouse , days 10 & 12 | Significant reduction in tumor volume | |

| Anti-CD73 mAb | 4T1.2 breast cancer | BALB/c mice | 200 µ g/mouse , twice weekly | Significant inhibition of tumor growth |

Table 3: Modulation of the Tumor Microenvironment by CD73 Inhibition

| CD73 Inhibitor | Cancer Model | Effect | Quantitative Change | Reference |

| Not specified | CT26 colon carcinoma | Increased ADO/AMP ratio in high CD73-expressing tumors | 2.1 (high) vs. 1.6 (low) | |

| APCP | B16-F10 melanoma | Increased infiltration of CD8+ T cells | Statistically significant increase | |

| APCP | B16-F10 melanoma | Increased infiltration of CD56+ NK cells | Statistically significant increase | |

| AB680 | B16F10 melanoma | Increased IFNγ secretion by CD8+ T cells | Dose-dependent increase |

Signaling Pathways and Experimental Workflows

The CD73-Adenosine Signaling Pathway

The following diagram illustrates the central role of CD73 in the production of immunosuppressive adenosine and its subsequent effects on immune cells within the tumor microenvironment.

Caption: The CD73-Adenosine Signaling Pathway.

Experimental Workflow for In Vivo Evaluation of a CD73 Inhibitor

This diagram outlines a typical preclinical workflow to assess the efficacy of a CD73 inhibitor in a syngeneic mouse model.

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocols

In Vivo Anti-Tumor Efficacy and Immune Profiling

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor and its impact on the tumor immune microenvironment in a syngeneic mouse model.

Materials:

-

Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.

-

Tumor Cells: Murine cancer cell lines such as CT26 (colon carcinoma), 4T1 (breast cancer), or B16-F10 (melanoma).

-

CD73 Inhibitor: this compound or other well-characterized inhibitor (e.g., APCP, SHR170008).

-

Vehicle Control: Appropriate solvent for the inhibitor.

-

Antibodies for Flow Cytometry: Fluorochrome-conjugated antibodies against murine CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, and markers of activation/exhaustion (e.g., CD69, PD-1, TIM-3).

-

Reagents for Tissue Dissociation: Collagenase IV, DNase I.

-

Reagents for Red Blood Cell Lysis: ACK lysis buffer.

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS or a mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Therapy). Administer treatment as per the determined dosing schedule (e.g., daily intraperitoneal injection).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition. A secondary endpoint can be overall survival.

-

Tumor Harvesting and Processing: At a predetermined time point or when tumors reach the endpoint, euthanize mice and excise tumors.

-

Single-Cell Suspension Preparation: Mince the tumor tissue and digest with collagenase IV and DNase I to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.

-

Flow Cytometry Staining: Stain the single-cell suspension with a cocktail of fluorochrome-conjugated antibodies to identify and quantify different immune cell populations.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo) to determine the percentages and absolute numbers of various immune cell subsets within the TME.

Measurement of Adenosine and AMP in the Tumor Microenvironment

Objective: To quantify the levels of adenosine and AMP in the TME following treatment with a CD73 inhibitor.

Materials:

-

Excised tumor tissue.

-

Internal standards for adenosine and AMP.

-

Acetonitrile with 1% formic acid.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation: Homogenize snap-frozen tumor tissue in a solution containing internal standards.

-

Protein Precipitation: Add cold acetonitrile with 1% formic acid to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of adenosine and AMP.

In Vitro T-Cell Suppression Assay

Objective: To assess the ability of a CD73 inhibitor to reverse AMP-mediated suppression of T-cell activation and proliferation.

Materials:

-

Human or murine T cells.

-

T-cell activation beads (e.g., anti-CD3/CD28).

-

Adenosine monophosphate (AMP).

-

CD73 inhibitor.

-

Proliferation dye (e.g., CFSE).

-

Cytokine measurement kit (e.g., ELISA for IFN-γ).

Procedure:

-

T-Cell Labeling: Label T cells with a proliferation dye.

-

Cell Culture: Culture the labeled T cells in the presence of T-cell activation beads.

-

Treatment Groups: Set up different treatment groups:

-

T cells + activation beads (Control)

-

T cells + activation beads + AMP

-

T cells + activation beads + AMP + CD73 inhibitor (at various concentrations)

-

-

Incubation: Incubate the cells for 72 hours.

-

Analysis:

-

Proliferation: Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.

-

Conclusion

The inhibition of CD73 represents a compelling strategy to counteract the immunosuppressive effects of the adenosine pathway within the tumor microenvironment. Preclinical evidence robustly demonstrates that targeting CD73 can lead to reduced tumor growth, enhanced anti-tumor immunity, and synergistic effects when combined with other immunotherapies such as checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of CD73 inhibitors as a promising class of cancer therapeutics. Further research will be crucial to optimize dosing strategies, identify predictive biomarkers, and explore novel combination therapies to maximize the clinical benefit of targeting this critical immune checkpoint.

The Structural Basis for CD73-IN-5 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural underpinnings of the selectivity of CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of ecto-5'-nucleotidase (CD73). By examining its binding interactions within the CD73 active site and comparing its activity with other inhibitors, we provide a comprehensive resource for researchers in oncology, immunology, and drug discovery.

Introduction

CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, suppresses the anti-tumor immune response, promoting cancer cell proliferation and survival. Inhibition of CD73 is therefore a promising therapeutic strategy to enhance anti-tumor immunity. This compound, identified as 4-({5-[4-chloro-1-(2H)-indazol-6-yl]-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile , has emerged as a potent and selective inhibitor of this enzyme.[1] Understanding the structural basis of its selectivity is paramount for the development of next-generation CD73-targeted therapies.

Quantitative Analysis of CD73 Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound and other notable CD73 inhibitors. The data highlights the exceptional potency of this compound.

| Compound | Type | Target | IC50 (nM) | Ki (nM) | Selectivity |

| This compound (Compound 74) | Non-nucleotide | Human CD73 | 19[1] | - | High (Data not available for other ectonucleotidases) |

| CD73-IN-1 | - | CD73 | - | - | - |

| CD73-IN-3 | - | Human CD73 (in Calu6 cells) | 7.3 | - | - |

| CD73-IN-4 | Methylenephosphonic acid | Human CD73 | 2.6 | - | - |

| AB680 | Reversible | Human CD73 | - | 0.0049 | >10,000-fold vs. CD39 |

| PSB-12379 | Nucleotide analogue | Human CD73 | - | 2.21 | - |

| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | - | - | - |

| APCP (α,β-methylene ADP) | Non-hydrolyzable ADP analog | CD73 | - | - | Standard competitive inhibitor |

The Adenosine Signaling Pathway and Point of Intervention

CD73 is a key enzyme in the purinergic signaling pathway, which regulates a wide range of physiological processes, including immune responses. The pathway is initiated by the release of adenosine triphosphate (ATP) into the extracellular space, often as a result of cellular stress or death, such as in the tumor microenvironment. Extracellular ATP is then sequentially hydrolyzed to adenosine by the ectonucleotidases CD39 and CD73. This compound specifically inhibits the final step of this cascade, the conversion of AMP to adenosine, thereby preventing the immunosuppressive effects of adenosine.

Caption: The purinergic signaling pathway illustrating the role of CD73 and the inhibitory action of this compound.

Structural Basis of this compound Selectivity

The high selectivity of this compound for its target is attributed to its unique binding mode within the active site of the CD73 enzyme. A co-crystal structure of a potent analog, compound 74 , with human CD73 reveals a competitive binding mechanism.[1] The inhibitor occupies the same binding pocket as the natural substrate, AMP, but with higher affinity, effectively blocking the enzyme's catalytic activity.

Key interactions that contribute to the high affinity and selectivity of this compound include:

-

Hydrophobic Interactions: The benzotriazole and pyrazole moieties of the inhibitor form extensive hydrophobic interactions with nonpolar residues in the active site.

-

Hydrogen Bonding: The nitrogen atoms of the indazole and pyrazole rings, along with the nitrile group, participate in a network of hydrogen bonds with key amino acid residues, anchoring the inhibitor in the active site.

-

Shape Complementarity: The overall shape and conformation of this compound are highly complementary to the topology of the CD73 active site, maximizing van der Waals contacts and contributing to its potent inhibition.

The structural differences between the active sites of CD73 and other ectonucleotidases, such as ENPP1 and ENPP3, are significant enough to prevent the high-affinity binding of this compound, thus accounting for its selectivity.

Caption: Key interactions governing the binding of this compound to the CD73 active site.

Experimental Protocols

The following provides a generalized protocol for a CD73 enzymatic activity assay, based on common methodologies used in the field. Specific parameters for the characterization of this compound can be found in the primary literature.

Objective: To determine the inhibitory activity of a test compound against human CD73.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., Malachite Green for phosphate detection, or a luciferase-based ATP detection kit)

-

96- or 384-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant human CD73 enzyme to the desired concentration in pre-warmed assay buffer.

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., APCP).

-

Reaction Initiation: Add the enzyme solution to the wells of the microplate. Then, add the test compound dilutions to the respective wells. Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding the AMP substrate to all wells.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at a controlled temperature, allowing for the conversion of AMP to adenosine and inorganic phosphate.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution or the detection reagent. The method of detection will depend on the assay format:

-

Phosphate Detection (Malachite Green): Add the Malachite Green reagent, which forms a colored complex with the inorganic phosphate produced. Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

ATP Detection (Luminescence): If measuring the depletion of a co-substrate like ATP in a coupled assay, add a luciferase-based reagent and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: A generalized workflow for a CD73 enzymatic inhibition assay.

Conclusion

This compound stands out as a potent and selective non-nucleotide inhibitor of CD73. Its selectivity is driven by a combination of specific hydrophobic, hydrogen bonding, and shape-complementary interactions within the enzyme's active site. The detailed understanding of this structural basis, coupled with robust experimental protocols, provides a solid foundation for the rational design of even more effective and selective CD73 inhibitors for cancer immunotherapy. This guide serves as a valuable resource for researchers dedicated to advancing this promising therapeutic avenue.

References

CD73-IN-5: A Technical Guide to its Role in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. The accumulation of extracellular adenosine is a key mechanism of immunosuppression in the tumor microenvironment. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory activity, and provides representative experimental protocols for the characterization of such inhibitors. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on the modulation of purinergic signaling for therapeutic applications, particularly in the field of immuno-oncology.

Introduction to CD73 and Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleosides and nucleotides, such as adenosine triphosphate (ATP) and adenosine. In the tumor microenvironment, high levels of extracellular ATP, released from dying tumor cells, can act as a danger signal and promote immune responses. However, this effect is often counteracted by the enzymatic activity of two key cell-surface ectonucleotidases: CD39 and CD73.

CD39 (ectonucleoside triphosphate diphosphohydrolase-1) initiates the conversion of ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP to adenosine.[1] Adenosine then acts on its receptors (A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[2] This adenosinergic pathway is a major mechanism of tumor immune evasion.

The inhibition of CD73 is therefore a promising therapeutic strategy to reduce the immunosuppressive effects of adenosine and enhance anti-tumor immunity.[2] this compound is a small molecule inhibitor designed to block the enzymatic activity of CD73.

This compound: A Potent Non-Nucleotide Inhibitor

This compound is a potent and selective non-nucleotide small molecule inhibitor of CD73.[3] Its discovery was reported as part of a systematic effort to develop novel classes of CD73 inhibitors with improved drug-like properties compared to traditional nucleotide-mimicking compounds.[4]

Chemical Properties:

| Property | Value |

| CAS Number | 2412019-99-7 |

| Molecular Formula | C24H15FN8 |

| Molecular Weight | 434.43 g/mol |

Source:

Mechanism of Action

This compound acts as a competitive inhibitor of CD73.[4] It binds to the active site of the enzyme, preventing the hydrolysis of AMP to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space. The co-crystallization of a closely related compound with human CD73 has confirmed a competitive binding mode.[4]

The following diagram illustrates the purinergic signaling pathway and the inhibitory action of this compound.

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human CD73 | Biochemical | 19 | [3][4] |

This IC50 value indicates that this compound is a highly potent inhibitor of CD73 enzymatic activity. The discovery publication also reports data for a series of related compounds, demonstrating a clear structure-activity relationship.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature.[4] The following are representative protocols based on this and other similar studies for the characterization of non-nucleotide CD73 inhibitors.

Biochemical Assay for CD73 Inhibition (IC50 Determination)

This protocol describes a common method to determine the in vitro potency of a CD73 inhibitor.

Objective: To measure the concentration of the inhibitor required to reduce the enzymatic activity of CD73 by 50%.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP) as the substrate

-

Malachite green phosphate detection kit

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and CaCl2)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of recombinant human CD73 to each well of a 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based colorimetric assay.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: A typical experimental workflow for determining the IC50 of a CD73 inhibitor.

Cell-Based Assay for Adenosine Production

This protocol measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.

Objective: To quantify the reduction in adenosine production by cancer cells in the presence of a CD73 inhibitor.

Materials:

-

A cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

AMP

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system for adenosine quantification

Procedure:

-

Seed the CD73-expressing cancer cells in a multi-well plate and allow them to adhere overnight.

-

The next day, replace the medium with a serum-free medium containing a serial dilution of this compound or vehicle control.

-

Pre-incubate the cells with the inhibitor for a specific time (e.g., 30 minutes).

-

Add AMP to the medium to serve as the substrate for CD73.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C in a cell culture incubator.

-

Collect the cell culture supernatant.

-

Analyze the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of adenosine production for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value for the inhibition of cellular CD73 activity.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the CD73-adenosine axis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies in immuno-oncology and other areas where the modulation of purinergic signaling is of therapeutic interest. Further research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with other immunomodulatory agents, such as checkpoint inhibitors. The detailed understanding of the interaction of non-nucleotide inhibitors like this compound with their target will be instrumental in the development of next-generation therapeutics targeting the immunosuppressive tumor microenvironment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of CD73 Inhibition in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of a representative small molecule CD73 inhibitor, herein referred to as CD73-IN-5, in preclinical cancer models. As specific public data for a compound designated "this compound" is unavailable, this document synthesizes findings from preclinical studies of potent and selective small molecule CD73 inhibitors to serve as a comprehensive resource.

Introduction to CD73 as a Therapeutic Target

CD73, or ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME) by generating immunosuppressive adenosine.[1][2][3] It is the final enzyme in the purinergic signaling pathway that converts adenosine monophosphate (AMP) to adenosine.[1][3] Extracellular adenosine then signals through A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immunity and promoting tumor growth, angiogenesis, and metastasis.[2][3] The overexpression of CD73 in various cancers is often associated with a poor prognosis, making it a compelling target for cancer immunotherapy.[2][3] The inhibition of CD73 is a promising strategy to reverse adenosine-mediated immunosuppression and enhance the efficacy of other cancer therapies, including immune checkpoint inhibitors.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and in vivo anti-tumor activity of representative small molecule CD73 inhibitors, serving as a proxy for the expected pharmacodynamic profile of this compound.

Table 1: In Vitro Potency of Representative Small Molecule CD73 Inhibitors

| Compound | Target | Assay Type | Potency (IC50/Ki) | Cell Line | Reference |

| CD73-IN-3 | Human CD73 | Enzyme Activity | IC50 = 7.3 nM | Calu-6 | [1] |

| CD73-IN-4 | Human CD73 | Enzyme Activity | IC50 = 2.6 nM | - | [1] |

| AB-680 | Human CD73 | Enzyme Activity | Ki = 4.9 pM | - | [1] |

| APCP | CD73 | Enzyme Activity | - | - | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of CD73 Inhibition in Syngeneic Mouse Models

| Tumor Model | Treatment | Key Findings | Reference |

| Colorectal (CT26), Sarcoma (MCA205) | Anti-CD73 mAb + Anti-PD-L1 + Chemotherapy | Enhanced complete tumor regression | [5] |

| Breast Cancer (4T1) | Anti-CD73 mAb | Significantly inhibited lung metastasis | |

| Colorectal Cancer | CD73 Inhibition | Promoted colorectal cancer cell proliferation in vivo | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental methodologies are provided below to facilitate a deeper understanding of the pharmacodynamics of CD73 inhibition.

CD73 Signaling Pathway

The diagram below illustrates the canonical pathway of adenosine production in the tumor microenvironment, which is the primary target of CD73 inhibitors like this compound.

Caption: The CD73 signaling pathway illustrating the generation of immunosuppressive adenosine.

Preclinical Experimental Workflow for In Vivo Efficacy

The following diagram outlines a typical experimental workflow for evaluating the in vivo anti-tumor efficacy of a CD73 inhibitor in a preclinical setting.

Caption: A generalized workflow for preclinical in vivo efficacy studies of CD73 inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and clarity, this section details the methodologies for key experiments cited in the evaluation of CD73 inhibitors.

In Vitro CD73 Enzyme Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of CD73.

Materials:

-

Recombinant human CD73 protein

-

Adenosine Monophosphate (AMP) as the substrate

-

This compound at various concentrations

-

Malachite green phosphate detection kit

-

96-well microplates

-

Incubator (37°C)

-

Plate reader

Procedure:

-

Prepare a reaction buffer containing a known concentration of recombinant human CD73.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the CD73-containing reaction buffer to the wells.

-

Initiate the enzymatic reaction by adding a specific concentration of AMP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of inorganic phosphate produced using a malachite green-based assay, measuring absorbance at the appropriate wavelength.

-

Calculate the percentage of CD73 inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies in a immunocompetent mouse model.

Animal Model:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

Tumor Cell Line:

-

CT26 (colorectal carcinoma) or MCA205 (sarcoma), syngeneic to the respective mouse strains.

Procedure:

-

Subcutaneously implant a specified number of tumor cells (e.g., 5 x 10^5) into the flank of each mouse.

-

Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).

-

Administer treatments according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Perform pharmacodynamic analysis on tumor tissue, such as flow cytometry or immunohistochemistry, to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).

-

Analyze the data to determine tumor growth inhibition and survival benefits.

Conclusion

The preclinical pharmacodynamics of CD73 inhibition, as represented by the data for potent and selective small molecules, demonstrate a strong rationale for the clinical development of this therapeutic class. By blocking the production of immunosuppressive adenosine in the tumor microenvironment, CD73 inhibitors can restore anti-tumor immunity and act synergistically with other cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance novel CD73-targeted agents.

References

- 1. glpbio.com [glpbio.com]

- 2. mdpi.com [mdpi.com]

- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Effects of CD73 on human colorectal cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay of CD73-IN-5 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the efficacy of CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of CD73, using a cell-based assay. The protocol is designed for researchers in oncology, immunology, and drug development to assess the inhibitory potential of this compound on cellular CD73 activity.

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2][3][4] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[2][3][4] In the tumor microenvironment, elevated levels of adenosine dampen the activity of various immune cells, including T cells and natural killer (NK) cells, allowing cancer cells to escape immune surveillance.[2][5][6] Overexpression of CD73 has been observed in a wide range of cancers and is often associated with poor prognosis and resistance to anti-cancer therapies.[1][5][7]

This compound is a potent and selective inhibitor of CD73 with an IC50 of 19 nM.[8] By blocking the enzymatic activity of CD73, this compound reduces the production of immunosuppressive adenosine, thereby potentially restoring anti-tumor immune responses.[2] This document provides a detailed protocol for a cell-based assay to quantify the inhibitory efficacy of this compound.

CD73 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical pathway of adenosine production and the mechanism of action of this compound. Extracellular ATP, often released by stressed or dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[6][9] this compound directly inhibits this final step.

Caption: CD73 pathway and this compound inhibition.

Experimental Protocol: Cell-Based CD73 Activity Assay

This protocol describes a method to measure the enzymatic activity of cell-surface CD73 by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The assay is adaptable to a 96-well format for high-throughput screening.

Materials and Reagents

-

Cell Line: A cancer cell line with high CD73 expression (e.g., MDA-MB-231 for breast cancer, or various lung and colon cancer cell lines).[10]

-

This compound: Stock solution in DMSO.

-

Adenosine 5'-monophosphate (AMP): Substrate solution.

-

Assay Buffer: Phosphate-free buffer (e.g., Tris-buffered saline).

-

Phosphate Detection Reagent: A malachite green-based reagent for colorimetric detection of inorganic phosphate.[10]

-

Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

-

96-well plates: Clear, flat-bottom plates.

-

Plate reader: Capable of measuring absorbance at the appropriate wavelength for the phosphate detection reagent (typically around 620-650 nm).

Experimental Workflow

The following diagram outlines the key steps of the cell-based assay.

Caption: Workflow for the cell-based CD73 assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Seed the CD73-expressing cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-

-

Compound Incubation:

-

Gently wash the cells with assay buffer to remove any phosphate-containing media.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Prepare the AMP substrate solution in assay buffer. The final concentration of AMP in the wells should be optimized for the specific cell line but is typically in the range of 0.1 to 1 mM.[10]

-

Add the AMP solution to all wells to start the reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

-

-

Phosphate Detection:

-

Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent will typically contain an acidic component to halt the enzymatic activity.

-

Allow the color to develop for the time specified by the reagent manufacturer (usually 15-30 minutes at room temperature).

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a phosphate standard curve by measuring the absorbance of known phosphate concentrations.

-

Convert the absorbance readings from the experimental wells to phosphate concentrations using the standard curve.

-

Calculate the percentage of CD73 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - ([Pi]inhibitor - [Pi]background) / ([Pi]vehicle - [Pi]background)) Where [Pi] is the concentration of inorganic phosphate. The background is determined from wells with cells but no AMP substrate.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The quantitative data for this compound efficacy should be summarized in a clear and structured table.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | CD73 | Biochemical | CHO | 19 | [8] |

| This compound | CD73 | Cell-based (Phosphate Detection) | MDA-MB-231 | To be determined | This study |

Note: The IC50 value for the cell-based assay is expected to be determined through the execution of the described protocol.

Alternative Adenosine Detection Method

An alternative to measuring inorganic phosphate is the direct quantification of adenosine produced. This can be achieved using commercially available adenosine assay kits, which are often based on an enzymatic cascade that results in a fluorescent or colorimetric signal.[11] High-performance liquid chromatography (HPLC) can also be used for accurate adenosine quantification but is less suited for high-throughput screening.[12]

Conclusion

This document provides a comprehensive guide for assessing the efficacy of the CD73 inhibitor, this compound, in a cell-based format. The detailed protocol and workflows are intended to enable researchers to reliably determine the potency of this and other CD73 inhibitors, facilitating the development of novel cancer immunotherapies. Careful optimization of assay conditions for the specific cell line used is recommended for achieving robust and reproducible results.

References

- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 3. assaygenie.com [assaygenie.com]

- 4. What are CD73 modulators and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. content.abcam.com [content.abcam.com]

- 12. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing CD73-IN-5 in a Syngeneic Mouse Tumor Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CD73-IN-5, a potent and selective small molecule inhibitor of CD73 (IC50 = 19 nM), in a syngeneic mouse tumor model. The protocols outlined below are designed to guide researchers in evaluating the anti-tumor efficacy and pharmacodynamic effects of this compound, both as a monotherapy and in combination with other immunotherapies.

Introduction to CD73 Inhibition in Cancer Immunotherapy

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating extracellular adenosine by hydrolyzing adenosine monophosphate (AMP).[1][2] In the tumor microenvironment (TME), high levels of adenosine suppress the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby enabling tumors to evade immune surveillance.[3][4] The inhibition of CD73 aims to reduce the production of immunosuppressive adenosine, restoring anti-tumor immunity and potentially enhancing the efficacy of other cancer therapies.[5] Preclinical studies using various CD73 inhibitors in syngeneic mouse models have demonstrated significant anti-tumor effects, often in combination with checkpoint inhibitors or chemotherapy.[6][7][8]

Mechanism of Action: The CD73-Adenosine Pathway

The canonical pathway for adenosine production in the TME involves the sequential enzymatic activity of CD39 and CD73. ATP released from stressed or dying tumor cells is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to adenosine, which then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression.

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with this compound. It is crucial to perform initial dose-finding and toxicity studies for any new compound, including this compound, to establish a safe and effective dose range.

Materials and Reagents

-

Compound: this compound (selective CD73 inhibitor)

-

Cell Line: Murine colorectal carcinoma MC38 cells (or other suitable syngeneic cell lines like CT26 or B16F10)

-

Animals: 6-8 week old female C57BL/6 mice (or BALB/c for CT26 cells)

-

Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (vehicle should be optimized for this compound solubility and tolerability)

-

Other Therapeutics (for combination studies): Anti-mouse PD-1 antibody (e.g., clone RMP1-14), isotype control antibody

-

Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin

-

Reagents for Tumor Implantation: PBS, Matrigel (optional)

-

Equipment: Calipers, syringes, needles, flow cytometer, etc.

Syngeneic Tumor Model Workflow

The general workflow for a syngeneic mouse tumor model study is depicted below.

Step-by-Step Protocol

-

Tumor Cell Implantation:

-

Culture MC38 cells in complete DMEM.

-

Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each C57BL/6 mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Begin measuring tumor volume three times per week using digital calipers once tumors are palpable.

-

Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

When the average tumor volume reaches approximately 80-100 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Note: The following doses and schedules are examples based on other small molecule CD73 inhibitors and should be optimized for this compound.

-

Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) or orally (p.o.) daily.

-

Group 2 (this compound Monotherapy): Administer this compound at a predetermined dose (e.g., 25-50 mg/kg) via the same route and schedule as the vehicle.

-

Group 3 (anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.

-

Group 4 (Combination Therapy): Administer both this compound and anti-PD-1 antibody according to their respective schedules.

-

-

Efficacy and Pharmacodynamic Endpoints:

-

Continue to monitor tumor volume and body weight throughout the study.

-

For survival studies, euthanize mice when tumor volume reaches a predetermined endpoint (e.g., 2000 mm3) or if significant morbidity is observed.

-

For pharmacodynamic studies, a separate cohort of mice may be used. Euthanize mice at a specified time point after treatment initiation (e.g., day 7 or 14), and collect tumors for analysis.

-

Pharmacodynamic Analysis Protocol: Flow Cytometry

-

Tumor Dissociation:

-

Excise tumors and weigh them.

-

Mince the tumors finely and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

-

-

Staining:

-

Stain cells with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain for surface markers using a panel of fluorescently-conjugated antibodies. A suggested panel includes:

-

CD45 (to identify immune cells)

-

CD3 (to identify T cells)

-

CD4 (to identify helper T cells)

-

CD8 (to identify cytotoxic T cells)

-

NK1.1 (to identify NK cells)

-

FoxP3 (for regulatory T cells, requires intracellular staining)

-

Granzyme B (for cytotoxic cell activity, requires intracellular staining)

-

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor.

-

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The experimental design logic is crucial for interpreting the contribution of each therapeutic agent.

Representative Efficacy Data

The following tables present hypothetical data based on typical results observed with CD73 inhibitors in syngeneic models.

Table 1: Anti-Tumor Efficacy of this compound in the MC38 Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Complete Responders |

| Vehicle | 1500 ± 150 | - | 0/10 (0%) |

| This compound | 1050 ± 120 | 30% | 1/10 (10%) |

| anti-PD-1 | 900 ± 110 | 40% | 2/10 (20%) |

| This compound + anti-PD-1 | 300 ± 50 | 80% | 6/10 (60%) |

Table 2: Pharmacodynamic Effects in the Tumor Microenvironment (Day 14)

| Treatment Group | % CD8+ T Cells of CD45+ Cells (Mean ± SEM) | CD8+ / Treg Ratio (Mean ± SEM) |

| Vehicle | 8.5 ± 1.2 | 1.5 ± 0.3 |

| This compound | 12.0 ± 1.8 | 2.8 ± 0.5 |

| anti-PD-1 | 15.5 ± 2.0 | 3.5 ± 0.6 |

| This compound + anti-PD-1 | 25.0 ± 3.1 | 7.0 ± 1.2 |

Conclusion

The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of this compound in syngeneic mouse tumor models. By inhibiting the production of immunosuppressive adenosine, this compound has the potential to enhance anti-tumor immunity, particularly when combined with other immunotherapeutic agents like checkpoint inhibitors. Careful experimental design, including appropriate controls and comprehensive pharmacodynamic analyses, will be crucial in elucidating the full therapeutic potential of this compound.

References

- 1. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Engineered natural killer cells impede the immunometabolic CD73-adenosine axis in solid tumors | eLife [elifesciences.org]

- 4. CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Assessing the Stability of CD73-IN-5 in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in extracellular adenosine production by converting adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, this adenosine generation has potent immunosuppressive effects, hindering the anti-cancer activity of immune cells like T cells and NK cells.[3][4] This makes CD73 a compelling target for cancer immunotherapy.[1]

Small molecule inhibitors designed to block CD73 activity, such as CD73-IN-5, are valuable tools for research and potential therapeutic agents. When evaluating the efficacy of such inhibitors in cell-based assays, it is crucial to understand their stability in the experimental environment. Degradation of the compound in cell culture media can lead to a decreased effective concentration over time, resulting in an inaccurate assessment of its potency and misleading dose-response curves.[5] Furthermore, degradation products themselves could have unintended biological or cytotoxic effects.[5]

This application note provides a detailed protocol for assessing the stability of the small molecule inhibitor this compound in standard cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol covers the experimental workflow, sample preparation, analytical methodology, and data interpretation to ensure the reliability and accuracy of in vitro experimental results.

CD73 Signaling Pathway

The following diagram illustrates the canonical pathway of extracellular adenosine production, which is the primary target of CD73 inhibitors. In this pathway, extracellular ATP is converted to AMP by the ecto-enzyme CD39. CD73 then catalyzes the final step, dephosphorylating AMP to produce adenosine.[6][7][8] Adenosine subsequently signals through its receptors on immune cells, leading to immunosuppression.

Materials and Reagents

-

Compound: this compound

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell Culture Media: RPMI-1640 or DMEM, or other relevant media.

-

Serum: Fetal Bovine Serum (FBS), heat-inactivated.

-

Incubator: Standard cell culture incubator (37°C, 5% CO₂, humidified).

-

Protein Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) containing an internal standard, if available.

-

HPLC/LC-MS System:

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Consumables: Sterile microcentrifuge tubes, autosampler vials, calibrated pipettes.

Experimental Workflow

The stability assessment follows a straightforward procedure of incubation, sampling, and analysis. The key steps are outlined in the workflow diagram below.

References

- 1. What are CD73 modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 8. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Measuring CD73 Inhibition in Response to CD73-IN-5 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2] It is a key component of the purinergic signaling pathway, which regulates immune responses within the tumor microenvironment (TME).[3] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[4][5] This accumulation of extracellular adenosine suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by binding to A2A and A2B receptors, thereby promoting tumor growth, proliferation, and metastasis.[6][7][8][9] Given its role in creating an immunosuppressive TME, CD73 has emerged as a significant target for cancer immunotherapy.[1][3]

CD73-IN-5 is a potent and selective, non-nucleotide small molecule inhibitor of CD73, with a reported IC50 value of 19 nM.[10] By blocking the enzymatic activity of CD73, this compound prevents the production of immunosuppressive adenosine, which can help restore anti-tumor immunity.[2][11] This application note provides a detailed protocol for measuring the inhibitory activity of this compound on recombinant human CD73 using a colorimetric phosphate detection assay.

Signaling Pathway

The diagram below illustrates the canonical pathway for extracellular adenosine production and the mechanism of CD73 inhibition.

Caption: The CD73 signaling pathway and its inhibition by this compound.

Experimental Protocol: CD73 Inhibition Assay

This protocol details a colorimetric method to determine the IC50 of this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The quantity of phosphate is determined by its reaction with a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.[12][13]

Materials and Reagents

-

Recombinant Human CD73 enzyme (e.g., BPS Bioscience, #71184)

-

This compound (MedchemExpress, #HY-136377)

-

Adenosine 5'-monophosphate (AMP) (Substrate)

-

CD73 Assay Buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Malachite Green Phosphate Detection Reagent

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 620-630 nm

Procedure

-

Reagent Preparation:

-

CD73 Enzyme: Thaw the enzyme on ice and dilute to the desired working concentration (e.g., 2-5 ng/µL) in cold CD73 Assay Buffer. Prepare only the amount needed for the experiment and keep on ice.

-

This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in CD73 Assay Buffer. A common starting point is a 100 µM solution, followed by 1:3 serial dilutions to generate a 10-point dose-response curve. Include a "no inhibitor" control containing the same final DMSO concentration as the test wells.

-

AMP Substrate Solution: Prepare a 1 mM solution of AMP in CD73 Assay Buffer.

-

-

Assay Reaction:

-

Add 10 µL of the diluted this compound or control solution to the wells of a 96-well plate.

-

Add 20 µL of the diluted CD73 enzyme solution to each well.

-

Gently tap the plate to mix and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

To initiate the enzymatic reaction, add 20 µL of the 1 mM AMP substrate solution to each well. The final reaction volume is 50 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Experimental Workflow

Caption: Workflow for the CD73 enzymatic inhibition assay.

Data Presentation and Analysis

The inhibitory effect of this compound is quantified by calculating the percentage of inhibition for each concentration relative to the uninhibited control.

Formula for Percent Inhibition: % Inhibition = 100 * [1 - (Abs_Inhibitor - Abs_Blank) / (Abs_Control - Abs_Blank)]

-

Abs_Inhibitor: Absorbance of the well with the enzyme, substrate, and inhibitor.

-

Abs_Control: Absorbance of the well with the enzyme and substrate (no inhibitor).

-

Abs_Blank: Absorbance of the well with buffer only (no enzyme).

The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Sample Data Table

The following table presents hypothetical data for the inhibition of CD73 by this compound, consistent with its known potency.

| This compound [nM] | Log [M] | Absorbance (630 nm) | % Inhibition |

| 0 (Control) | - | 0.850 | 0.0% |

| 1.0 | -9.00 | 0.795 | 6.9% |

| 3.0 | -8.52 | 0.710 | 17.5% |

| 10.0 | -8.00 | 0.550 | 37.5% |

| 20.0 | -7.70 | 0.448 | 50.3% |

| 50.0 | -7.30 | 0.260 | 73.8% |

| 100.0 | -7.00 | 0.155 | 86.9% |

| 300.0 | -6.52 | 0.090 | 95.0% |

| 1000.0 | -6.00 | 0.075 | 96.9% |

| Blank | - | 0.050 | - |

| Calculated IC50 | ~19.8 nM |

Summary

This application note provides a robust and reproducible method for evaluating small molecule inhibitors of CD73, such as this compound. The described colorimetric assay is suitable for high-throughput screening and detailed kinetic studies, making it an essential tool for researchers in oncology and drug development. The protocol enables the precise determination of inhibitor potency (IC50), which is critical for the characterization and advancement of novel therapeutic agents targeting the immunosuppressive adenosine pathway.